REACTION_CXSMILES
|
C([O:5][C:6](=[O:30])[CH:7]([N:16]=C(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:8][CH:9]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)(C)(C)C.Cl>CO>[NH2:16][CH:7]([CH2:8][CH:9]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[C:6]([OH:30])=[O:5]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to reflux
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered off
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)CC1CCCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 329 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |